molecular formula C7H11Br B14660853 1-Bromo-6-methylcyclohexene CAS No. 40648-09-7

1-Bromo-6-methylcyclohexene

Cat. No.: B14660853
CAS No.: 40648-09-7
M. Wt: 175.07 g/mol
InChI Key: JNJOTSRJOBHFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-6-methylcyclohexene is an organic compound with the molecular formula C7H11Br It is a derivative of cyclohexene, where a bromine atom is attached to the first carbon and a methyl group is attached to the sixth carbon of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-methylcyclohexene can be synthesized through several methods. One common method involves the bromination of 6-methylcyclohexene. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-methylcyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: NaOH, KOtBu, in polar solvents like ethanol or water.

    Elimination: KOH in ethanol, heat.

    Addition: Br2 in CCl4, HBr in acetic acid.

Major Products Formed:

    Substitution: 6-methylcyclohexanol (with NaOH).

    Elimination: 6-methylcyclohexene.

    Addition: 1,2-dibromo-6-methylcyclohexane (with Br2).

Scientific Research Applications

1-Bromo-6-methylcyclohexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6-methylcyclohexene in chemical reactions typically involves the formation of a carbocation intermediate during substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In addition reactions, the double bond in the cyclohexene ring acts as a nucleophile, attacking electrophiles like bromine or hydrogen bromide .

Comparison with Similar Compounds

    6-Bromo-1-methylcyclohexene: Similar structure but with different positions of the bromine and methyl groups.

    1-Methylcyclohexene: Lacks the bromine atom, making it less reactive in substitution reactions.

    Cyclohexene: The parent compound without any substituents.

Uniqueness: 1-Bromo-6-methylcyclohexene is unique due to the presence of both a bromine atom and a methyl group on the cyclohexene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

40648-09-7

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

1-bromo-6-methylcyclohexene

InChI

InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3

InChI Key

JNJOTSRJOBHFBW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.